2-chloro-N-(2-oxoazepan-3-yl)acetamide
Description
Molecular Identity and Classification
This compound represents a distinctive class of heterocyclic compounds characterized by its unique structural framework combining chloroacetamide functionality with a seven-membered lactam ring system. The compound possesses the molecular formula Carbon-8 Hydrogen-13 Chlorine-1 Nitrogen-2 Oxygen-2, corresponding to a molecular weight of 204.65 grams per mole. Its Chemical Abstracts Service registry number is 152266-99-4, which serves as its unique chemical identifier in scientific databases and commercial applications.
The compound belongs to the broader classification of N-acylazepan-2-ones, which are seven-membered lactam derivatives that have gained prominence in medicinal chemistry due to their structural rigidity and potential for selective biological activity. The presence of the chloroacetyl group at the nitrogen atom introduces additional reactivity patterns that make this compound particularly valuable as a synthetic intermediate. The azepane ring system, also known as a seven-membered saturated heterocycle containing one nitrogen atom, provides conformational stability while maintaining sufficient flexibility for biological target interaction.
The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-chloro-N-(2-oxo-3-azepanyl)acetamide, reflecting the systematic naming conventions for heterocyclic compounds. The structure can be represented by the Simplified Molecular Input Line Entry System notation as C1CCNC(=O)C(C1)NC(=O)CCl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12) offers a standardized method for chemical structure representation that enables database searching and computational analysis.
Historical Context and Discovery
The development of this compound can be traced to the broader research efforts in azepane chemistry that gained momentum in the early 2000s, particularly in the context of gamma-secretase inhibitor development for Alzheimer's disease treatment. The compound was first documented in chemical databases in 2009, with its initial structural characterization and registration occurring as part of systematic studies on azepane-containing molecules with potential pharmaceutical applications. The Chemical Abstracts Service database creation date of July 21, 2009, marks its formal recognition in the chemical literature.
Research into azepan-2-one derivatives intensified following the discovery that these seven-membered lactam structures could serve as stable alternatives to smaller ring systems that were prone to metabolic degradation. The specific chloroacetyl modification represented an advancement in synthetic methodology, as chloroacetyl derivatives provided enhanced reactivity for further chemical transformations while maintaining the stability of the azepane core. Academic literature from 2008 documented the synthesis of related 2-oxoazepane derivatives as part of gamma-secretase inhibitor development programs, establishing the pharmaceutical relevance of this structural class.
The compound's development was further influenced by advances in parallel synthesis methodologies, as evidenced by research documenting automated synthesis platforms capable of producing azepane-containing molecules on a microscale. These technological developments enabled rapid exploration of structure-activity relationships within the azepane chemical space, leading to the identification of specific substitution patterns that enhanced biological activity. The integration of chloroacetyl functionality represented a strategic modification that balanced synthetic accessibility with functional versatility.
Patent literature from 2004 documented related pyrazole compounds containing azepane structural elements for neurodegenerative disorder treatment, indicating the growing recognition of azepane-based scaffolds in pharmaceutical research. The specific compound this compound emerged from this broader research context as a synthetic intermediate with potential for further derivatization into biologically active molecules.
General Applications and Significance in Research
This compound has established significant utility as a synthetic intermediate in pharmaceutical research, particularly in the development of compounds targeting neurological disorders and inflammatory conditions. The compound serves as a key building block in the synthesis of gamma-secretase inhibitors, which represent a promising therapeutic approach for Alzheimer's disease treatment. Research has demonstrated that azepane-containing molecules exhibit enhanced metabolic stability compared to their smaller ring counterparts, making them attractive scaffolds for drug development.
The chemical's importance in medicinal chemistry stems from its unique structural features that combine the conformational properties of seven-membered lactams with the reactivity of chloroacetyl groups. This combination enables diverse chemical transformations while maintaining the structural integrity required for biological activity. Studies have shown that compounds incorporating the 2-oxoazepane motif can achieve nanomolar potency against gamma-secretase, a key enzyme implicated in amyloid beta peptide production. The chloroacetyl functionality provides a handle for further structural modifications, allowing medicinal chemists to fine-tune molecular properties for optimal biological activity.
Research applications extend beyond gamma-secretase inhibition to include chemokine receptor modulation and anti-inflammatory activity. The compound has been utilized in the development of broad-spectrum chemokine inhibitors that demonstrate improved metabolic stability and oral bioavailability compared to earlier structural classes. These applications highlight the versatility of the azepane scaffold in addressing diverse therapeutic targets while maintaining favorable pharmaceutical properties.
Contemporary research has incorporated this compound into automated synthesis platforms that enable rapid structure-activity relationship exploration. High-throughput synthesis methodologies have utilized this compound as a starting material for generating diverse chemical libraries, facilitating the identification of novel bioactive molecules. The compound's compatibility with parallel synthesis techniques has made it a valuable tool in pharmaceutical research programs seeking to optimize lead compounds for clinical development.
The significance of this compound in contemporary chemical research is further evidenced by its commercial availability from multiple specialized chemical suppliers, with purity levels typically exceeding 95 percent. This accessibility has facilitated widespread adoption in academic and industrial research settings, contributing to its growing presence in the chemical literature. The compound's role as a synthetic intermediate continues to expand as researchers explore new applications in drug discovery and chemical biology, establishing it as a valuable tool in the modern pharmaceutical research toolkit.
Properties
IUPAC Name |
2-chloro-N-(2-oxoazepan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)11-6-3-1-2-4-10-8(6)13/h6H,1-5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSTUVPISFYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
- Starting materials: 2-oxoazepan-3-amine (or its salt), chloroacetyl chloride
- Solvents: Commonly used solvents include tetrahydrofuran (THF), dichloromethane, or ethyl acetate.
- Base: Potassium carbonate (K2CO3) or aqueous sodium acetate solution is often used to neutralize the HCl generated during the reaction.
- Temperature: Typically, the reaction is conducted at low temperature (0 to 5 °C) during addition of chloroacetyl chloride to control the rate and avoid side reactions, followed by stirring at room temperature for several hours.
- Work-up: After completion, the reaction mixture is quenched with water or ice-cold water, and the product is isolated by filtration or extraction.
Stepwise Procedure
- Dissolution of amine: 2-oxoazepan-3-amine is dissolved in an appropriate solvent such as THF or an aqueous acetate solution.
- Base addition: A stoichiometric amount of base (e.g., K2CO3) is added to the solution to maintain a basic environment.
- Dropwise addition of chloroacetyl chloride: Chloroacetyl chloride is added slowly to the cooled amine solution under stirring to avoid excessive heat and side reactions.
- Stirring: The reaction mixture is stirred for 2–4 hours at room temperature to ensure complete conversion.
- Isolation: The solvent is removed under reduced pressure or the mixture is diluted with water. The product precipitates out or is extracted into an organic solvent.
- Purification: The crude product is purified by recrystallization from ethanol or ethyl acetate to yield pure this compound.
Analytical Data and Characterization
The product is typically characterized by:
- Melting point determination: To assess purity and identity.
- Infrared spectroscopy (IR): Characteristic amide bond stretching around 1670–1700 cm⁻¹ and NH stretching near 3100–3400 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to confirm the structure, with signals corresponding to the acetamide methylene (around δ 4.0–4.5 ppm) and the azepanone ring protons.
- Mass spectrometry (MS): To confirm molecular weight.
- Thin layer chromatography (TLC): To monitor reaction progress and purity.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amine source | 2-oxoazepan-3-amine | Lactam ring-containing amine |
| Acylating agent | Chloroacetyl chloride | Used in slight excess (1.0–1.2 eq) |
| Solvent | THF, ethyl acetate, or aqueous acetate solution | Choice affects solubility and reaction rate |
| Base | K2CO3, sodium acetate | Neutralizes HCl formed |
| Temperature | 0–5 °C during addition; room temperature stirring | Controls side reactions |
| Reaction time | 2–4 hours | Ensures complete acylation |
| Work-up | Quenching with water, filtration or extraction | Isolates crude product |
| Purification | Recrystallization from ethanol or ethyl acetate | Yields pure product |
| Yield | Typically 65–85% | Depends on reaction control and purification |
Research Findings and Notes
- Selectivity: Maintaining a 1:1 molar ratio of amine to chloroacetyl chloride and controlled addition prevents formation of undesired diacylated or O-acylated side products, which complicate purification.
- Solvent choice: Use of aprotic solvents like THF improves solubility of reactants and facilitates smooth reaction kinetics.
- Base effect: The presence of inorganic bases like potassium carbonate neutralizes HCl, preventing protonation of amine and ensuring higher yields.
- Purification: Recrystallization is preferred for obtaining analytically pure compound; solvents like ethanol provide good crystallinity.
- Yield optimization: Slow addition of chloroacetyl chloride and maintaining low temperature during addition significantly improves yield and purity.
- Characterization: IR and NMR spectroscopy are essential to confirm the presence of the amide bond and the integrity of the azepanone ring.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2-oxoazepan-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2-oxoazepan-3-yl)acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-oxoazepan-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Ring Variants
2-Chloro-N-(2-oxothiolan-3-yl)acetamide
- Structure : Features a five-membered thiolactone ring (tetrahydrothiophene) instead of azepan.
- Key Differences: Smaller ring size reduces conformational flexibility. Applications: Used in cysteine protease inhibition studies due to thiolactone reactivity .
- Synthesis : Similar to the target compound, utilizing chloroacetyl chloride and thiolactone-containing amines .
2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide
Substituent Variants
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)
- Structure : Contains a trichloroethyl-naphthyl group.
- Key Differences :
- Synthesis : C-amidoalkylation of naphthalene with chloroacetamide precursors .
2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
- Structure: Combines chlorophenoxy and chromene groups.
- Key Differences: Extended π-system improves fluorescence properties. Applications: Potential anticoagulant or imaging agents .
Functional Group Variants
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: Replaces chlorine with a cyano group.
- Key Differences: Increased polarity alters solubility and reactivity. Applications: Intermediate in cyanoguanidine synthesis for kinase inhibitors .
Structural and Functional Comparison Table
Biological Activity
The compound 2-chloro-N-(2-oxoazepan-3-yl)acetamide is a member of the acetamide class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects. The information is synthesized from various research studies and sources to present an authoritative account of the compound's biological relevance.
Chemical Structure and Properties
Chemical Formula: C₈H₈ClN₃O
Molecular Weight: 185.62 g/mol
CAS Number: Not specifically listed in the provided sources but can be derived from its structure.
The compound features a chloro group and an oxoazepane ring, which contribute to its biological activity. The presence of these functional groups is significant in determining the compound's interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives such as 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide were tested against various bacterial strains. The results indicated appreciable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with inhibition zones ranging from 8 to 14 mm .
| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| 2-chloro-N-(3-hydroxyphenyl)acetamide | 8-14 | 6-12 |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 8-14 | 6-12 |
These findings suggest that modifications to the acetamide structure can enhance its antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
In addition to antimicrobial activity, compounds related to this compound have been evaluated for their cytotoxic effects . For example, studies on similar amides have demonstrated varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through oxidative stress pathways .
Neuroprotective Effects
Research has also explored the neuroprotective potential of related compounds. For instance, the nootropic drug Noopept, which shares structural similarities with acetamides, has shown efficacy in mitigating neurotoxicity associated with amyloid oligomers in neuroblastoma cells. This suggests that modifications in acetamide derivatives could lead to compounds with neuroprotective properties .
Study on Antimicrobial Efficacy
A study conducted by Yusufov et al. focused on synthesizing various chloroacetamides and evaluating their antimicrobial properties. The results indicated that while some compounds exhibited significant antibacterial activity, none showed antifungal effects against Candida albicans or Pseudomonas anomala. This highlights the specificity of these compounds' actions and suggests that further structural modifications could enhance their spectrum of activity .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of several acetamide derivatives on human cancer cell lines. The study found that certain substitutions on the acetamide backbone increased cytotoxicity through mechanisms involving apoptosis and cell cycle arrest. These findings underscore the potential for developing new therapeutic agents based on this compound class .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-(2-oxoazepan-3-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting chloroacetyl chloride with a primary amine derivative (e.g., 3-aminoazepan-2-one) under reflux in a polar aprotic solvent like dichloromethane or DMF. Triethylamine is often added as a base to neutralize HCl byproducts. For example, analogous syntheses of chloroacetamides (e.g., ) use reflux conditions (4–6 hours) with stoichiometric control to optimize yield. Reaction progress is monitored via TLC, and purification typically involves recrystallization from solvents like ethyl acetate/petroleum ether .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : H and C NMR identify characteristic peaks, such as the acetamide carbonyl signal (~168–170 ppm) and the azepanone oxygenated carbons (~175 ppm). Protons adjacent to the chloroacetamide group resonate at δ 3.8–4.2 ppm ().
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for biological assays).
- Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H] at m/z 205.1) and fragmentation patterns .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Initial screens should focus on target-agnostic assays:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to positive controls (e.g., ciprofloxacin).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) establish selectivity indices.
- Enzyme Inhibition : Customize assays based on structural analogs (e.g., uses similar acetamides to study K. pneumoniae).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL ( ) for refinement:
- Grow crystals via slow evaporation (e.g., from ethanol/water).
- Collect data at 100 K to minimize thermal motion. Refinement parameters include anisotropic displacement for non-H atoms and hydrogen bonding analysis (e.g., N–H···O interactions in the azepanone ring).
- Compare experimental bond lengths/angles to DFT-optimized structures to validate conformational stability .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), inoculum size, and incubation time.
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ) to identify critical functional groups. For example, replacing the azepanone ring with a morpholine moiety () may alter bioavailability.
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model interactions with bacterial membranes or enzyme active sites, correlating binding free energy with experimental IC values .
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 amine:chloroacetyl chloride) to identify optimal conditions.
- Byproduct Analysis : LC-MS identifies side products (e.g., diacylated amines), which can be suppressed using excess base or lower temperatures.
- Continuous Flow Chemistry : For scalability, adapt batch synthesis to microreactors (), reducing reaction time and improving heat transfer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
